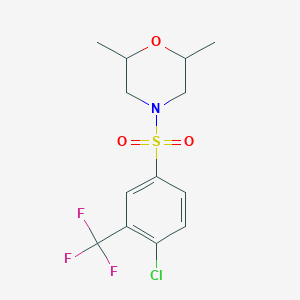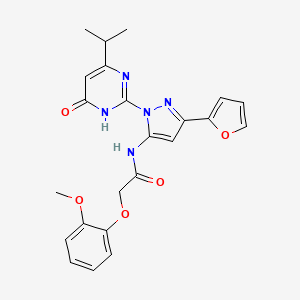
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-chloro-2-methoxy-4-methylphenyl)ethanone” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64600 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (IV) was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone (III), which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .Molecular Structure Analysis
The molecular structure of “1-(5-chloro-2-methoxy-4-methylphenyl)ethanone” consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-chloro-2-methoxy-4-methylphenyl)ethanone” are as follows: It has a molecular weight of 198.64600, and its molecular formula is C10H11ClO2 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Rearrangement and Coordination in Chemical Synthesis : A study investigated the synthesis and characterization of different compounds involving similar structural elements, focusing on their interaction with nickel centers. This research highlights the compound's potential in complex chemical synthesis and its interaction with metal centers (Bermejo et al., 2000).
Use in Heterogeneous Catalysis : A related compound was used in a study as a catalyst for the synthesis of specific pyrazole derivatives, demonstrating the role of such chemicals in facilitating green, efficient synthesis under solvent-free conditions (Moosavi‐Zare et al., 2013).
Biological and Medical Research
Antibacterial Activity : Research has been conducted on derivatives of 1-methyl-4-nitro-1H-imidazole, a structurally similar compound, to assess their antibacterial properties against various microorganisms. This study is significant for understanding the potential of these compounds in developing new antibacterial agents (Letafat et al., 2008).
Radiation Sensitizer in Cancer Therapy : A study on 4-nitro-5-sulfonylimidazoles, related to the compound , demonstrated their role as hypoxic cell radiation sensitizers, which could be significant in cancer treatment. This research delves into the stabilization of such compounds for clinical utility (Heindel et al., 1987).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Investigations into the crystal structures of related imidazole derivatives have been conducted, providing insights into the intermolecular interactions and crystal packing modes. This information is crucial for understanding the physical and chemical properties of these compounds (Kubicki, 2004).
Other Applications
- Potential in Organic Synthesis : The compound and its derivatives have been explored in various organic synthesis processes, demonstrating their versatility in creating complex organic molecules. These studies contribute to the broader field of organic chemistry and the development of new synthetic methods (Collman et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O5S/c1-7-4-10(21-3)11(5-9(7)13)22(19,20)15-8(2)14-6-12(15)16(17)18/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNWZOEKCWEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2410252.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2410256.png)
![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)
![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)